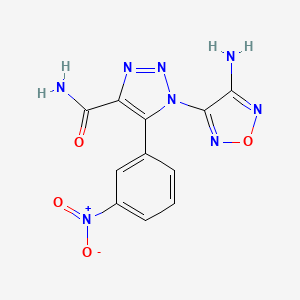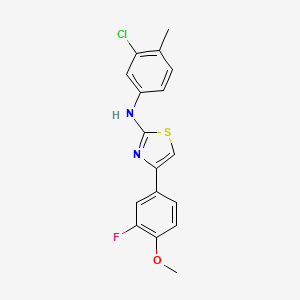![molecular formula C20H20BrN3O3S B11536908 3-{[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11536908.png)
3-{[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-{[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a brominated phenyl group, an ethoxy and methoxy substitution, and a tetrahydrobenzothieno pyrimidine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the Benzothieno Pyrimidine Core : This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine under acidic or basic conditions.
- Introduction of the Brominated Phenyl Group : This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Ethoxy and Methoxy Substitution : These groups can be introduced via nucleophilic substitution reactions using ethyl and methyl halides, respectively.
- Formation of the Schiff Base : The final step involves the condensation of the brominated phenyl aldehyde with the amine group on the benzothieno pyrimidine core under acidic conditions to form the Schiff base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
化学反応の分析
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde using reducing agents like sodium borohydride.
- Substitution : The bromine atom in the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
- Oxidizing Agents : Potassium permanganate, chromium trioxide.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
- Nucleophiles : Amines, thiols, alkoxides.
- Oxidation : Formation of carboxylic acids or aldehydes from the ethoxy and methoxy groups.
- Reduction : Formation of the corresponding amine and aldehyde.
- Substitution : Formation of various substituted phenyl derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology: In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound could be explored for its activity against specific biological targets.
Medicine: Medicinally, benzothienopyrimidines have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents. This compound could be investigated for similar therapeutic applications.
Industry: Industrially, this compound might find use in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and potential electronic properties.
作用機序
The mechanism of action of 3-{[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The brominated phenyl group and the Schiff base are likely key functional groups involved in binding to the target site.
類似化合物との比較
Similar Compounds:
- 3-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-{[(E)-(3-chloro-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness: The uniqueness of 3-{[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethoxy and methoxy groups, along with the brominated phenyl ring, provides a distinct electronic environment that can affect its interaction with biological targets and its behavior in chemical reactions.
This detailed overview should provide a comprehensive understanding of the compound and its various aspects
特性
分子式 |
C20H20BrN3O3S |
|---|---|
分子量 |
462.4 g/mol |
IUPAC名 |
3-[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H20BrN3O3S/c1-3-27-15-9-12(8-14(21)18(15)26-2)10-23-24-11-22-19-17(20(24)25)13-6-4-5-7-16(13)28-19/h8-11H,3-7H2,1-2H3/b23-10+ |
InChIキー |
QUWMTHCUKHEAHC-AUEPDCJTSA-N |
異性体SMILES |
CCOC1=C(C(=CC(=C1)/C=N/N2C=NC3=C(C2=O)C4=C(S3)CCCC4)Br)OC |
正規SMILES |
CCOC1=C(C(=CC(=C1)C=NN2C=NC3=C(C2=O)C4=C(S3)CCCC4)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11536832.png)
![4-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B11536849.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11536857.png)
![N-[(E)-(4-bromophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11536859.png)

![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11536863.png)
![2-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11536867.png)
![Benzyl 3-amino-6-(2-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11536875.png)
![(1E)-1-[1-(2,4-dichlorophenyl)ethylidene]-2-(2,4,6-trichlorophenyl)hydrazine](/img/structure/B11536886.png)
![N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(quinolin-8-ylsulfanyl)acetohydrazide](/img/structure/B11536890.png)


![N-({N'-[(E)-[3-Methoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11536900.png)
![4-Bromo-N-(4-ethoxyphenyl)-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11536904.png)
